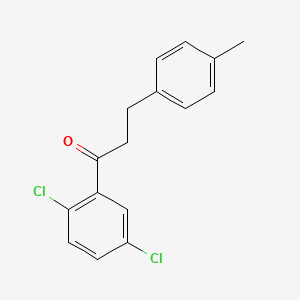

2',5'-Dichloro-3-(4-methylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

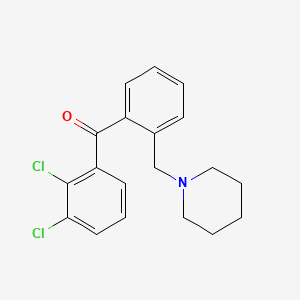

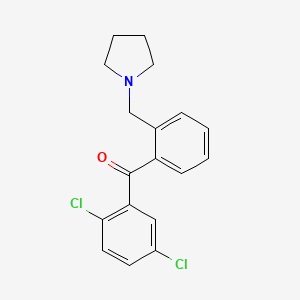

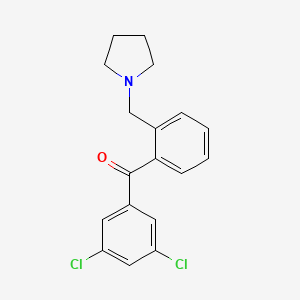

2’,5’-Dichloro-3-(4-methylphenyl)propiophenone is a heterocyclic organic compound . Its IUPAC name is 1-(2,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one . The molecular weight of this compound is 293.19 and its molecular formula is C16H14Cl2O .

Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl .Physical And Chemical Properties Analysis

The boiling point of 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone is 412.3ºC at 760 mmHg . Its flash point is 174.2ºC and its density is 1.23g/cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .Aplicaciones Científicas De Investigación

Copolymer Synthesis and Analysis

One of the key applications of derivatives similar to 2',5'-Dichloro-3-(4-methylphenyl)propiophenone is in the synthesis of copolymers. A study by Kim et al. (1999) demonstrated the preparation of electrophilic trisubstituted ethylenes, including those with ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, for copolymerization with styrene. The study analyzed the copolymers' composition and structure, revealing high glass transition temperatures indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999).

Synthesis of Disubstituted and Octasubstituted Compounds

The compound's derivatives have also been used in the synthesis of disubstituted and octasubstituted compounds. Wöhrle et al. (1993) prepared 4,5-Dichloro-1,2-dicyanobenzene from 4,5-dichloro-1,2-benzenedicarboxylic acid, leading to various substituted compounds and octasubstituted phthalocyanines, important in the development of novel materials (Wöhrle et al., 1993).

Antimicrobial Agent Synthesis

A significant application of this compound is in synthesizing antimicrobial agents. Benneche et al. (2011) demonstrated the synthesis of thiophenones from 2-acyl-5-methoxythiophenes, which showed marked capacity in reducing biofilm formation by marine bacteria, indicating potential in antimicrobial applications (Benneche et al., 2011).

Semisynthesis of Natural Methoxylated Propiophenones

The compound has also been used in the semisynthesis of natural methoxylated propiophenones. Joshi et al. (2005) achieved a rapid semisynthesis of natural methoxylated propiophenones by reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation. This method offers a practical approach to synthesizing phenylpropanes (Joshi et al., 2005).

Chlorination Studies of Ketones

In addition, studies on the chlorination of ketones like propiophenone have been conducted. Cossar et al. (1991) found that chlorination of propiophenone led to the formation of 2-phenylglyceric acid, revealing insights into the halogenation chemistry of such compounds (Cossar et al., 1991).

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMWLPLQTMZYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644146 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-25-0 |

Source

|

| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)

![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)

![2,5-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360461.png)